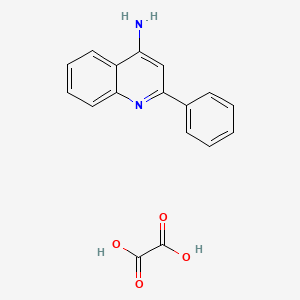
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP is a pyrrolidine-based compound that acts as a potent antagonist of the dopamine D2 receptor. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that regulates mood, motivation, and reward. By blocking the dopamine receptor, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione reduces the activity of the dopaminergic system, which results in a decrease in the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione also reduces the levels of pro-inflammatory cytokines, which are molecules that promote inflammation in the brain. Additionally, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of glutathione, which is an antioxidant that protects the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a potent and selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the dopaminergic system. It has been used in various in vitro and in vivo experiments to investigate the role of dopamine in neurological and psychiatric disorders. However, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a complex compound that requires specialized equipment and skilled professionals for its synthesis. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is also expensive, which limits its availability for research purposes.
Future Directions
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of neurological and psychiatric disorders. However, more research is needed to understand its mechanism of action and potential side effects. Future studies should focus on investigating the long-term effects of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies should investigate the potential of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the dopaminergic system and its role in neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetic acid with 4-methyl-1-piperazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidinedione to yield 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a complex process that requires skilled professionals and specialized equipment.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-7-9-18(10-8-17)14-11-15(20)19(16(14)21)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUZHSNIKHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)

![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)